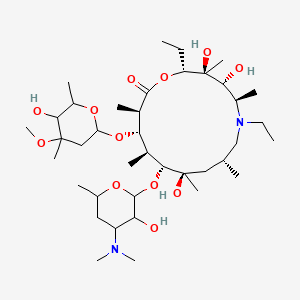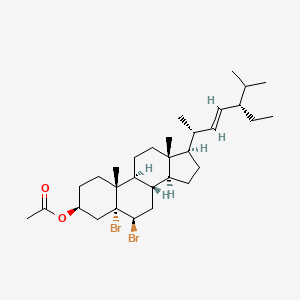
1,3-Di-Boc-2-methylisothiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-Boc-2-methylisothiourea: is a chemical compound with the molecular formula C12H22N2O4S 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . This compound is primarily used as a reagent in organic synthesis, particularly for the guanylation of amines .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Di-Boc-2-methylisothiourea can be synthesized from di-tert-butyl dicarbonate and 2-methyl-2-thiopseudourea sulfate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions: 1,3-Di-Boc-2-methylisothiourea primarily undergoes substitution reactions . It is used as a reagent for the guanylation of amines, where it reacts with amines to form guanidine derivatives .
Common Reagents and Conditions:
Reagents: Amines, dichloromethane, triethylamine.
Conditions: Low temperatures (around -78°C), inert atmosphere (nitrogen or argon).
Major Products: The major products formed from these reactions are guanidine derivatives , which are valuable intermediates in organic synthesis .
科学研究应用
1,3-Di-Boc-2-methylisothiourea is used in various scientific research applications, including:
作用机制
The mechanism of action of 1,3-Di-Boc-2-methylisothiourea involves the formation of guanidine derivatives through substitution reactions with amines. The compound acts as a guanylation reagent, transferring the guanidine group to the amine substrate. This process is facilitated by the presence of dichloromethane and triethylamine , which help stabilize the reaction intermediates .
相似化合物的比较
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-S-methylisothiourea
Uniqueness: 1,3-Di-Boc-2-methylisothiourea is unique due to its specific structure, which includes two tert-butoxycarbonyl (Boc) protecting groups and a methylisothiourea moiety. This structure makes it particularly effective as a guanylation reagent, providing high yields and selectivity in the formation of guanidine derivatives .
属性
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXXWHAJKRDKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107819-90-9 |
Source


|
| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (also known as 1,3-Di-Boc-2-methylisothiourea) in the synthesis of protected benzamidines?
A1: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea offers several advantages in this specific chemical reaction:
- Effective Amidine Formation: It acts as an efficient amidine-forming cross-coupling partner under Liebeskind-Srogl conditions [].
- High Yields: When reacted with boronic acids in the presence of a palladium catalyst and copper(I) thiophenecarboxylate, it yields fully protected benzamidines in good to excellent yields (40-91%) [].
- SEM-Protection Compatibility: The research highlights its successful application after SEM-protection, further broadening its utility in multi-step synthesis [].
Q2: What is the role of the palladium catalyst and copper(I) thiophenecarboxylate in the reaction involving 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea?
A2: The reaction described in the research utilizes a palladium catalyst for the cross-coupling reaction between the SEM-protected 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and boronic acids []. Copper(I) thiophenecarboxylate (CuTC) likely functions as a co-catalyst in this reaction, potentially facilitating transmetalation steps in the catalytic cycle. Further mechanistic studies could elucidate the specific roles of these catalysts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)



